molecular formula C23H17BrClNO4S B2559622 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358049-87-2

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2559622
CAS No.: 1358049-87-2
M. Wt: 518.81
InChI Key: BLTGDIYSSKZJJL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:

    Aromatic substitution reactions: Introduction of bromine and chlorine atoms into the aromatic rings.

    Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

    Cyclization: Formation of the pyrrol-2-one ring structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled reaction conditions and scalability.

    Continuous flow reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a sulfide derivative.

Scientific Research Applications

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound may:

    Bind to specific receptors: Modulating their activity.

    Inhibit enzymes: Affecting metabolic pathways.

    Interact with cellular components: Influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one: Unique due to its specific combination of functional groups.

    Other pyrrol-2-one derivatives: May have different substituents, leading to variations in properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClNO4S/c1-14-2-12-19(13-3-14)31(29,30)22-20(15-4-8-17(25)9-5-15)26(23(28)21(22)27)18-10-6-16(24)7-11-18/h2-13,20,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTGDIYSSKZJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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